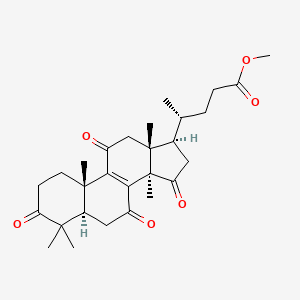

methyl lucidenate F

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H38O6 |

|---|---|

Molecular Weight |

470.6 g/mol |

IUPAC Name |

methyl (4R)-4-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C28H38O6/c1-15(8-9-22(33)34-7)16-12-21(32)28(6)24-17(29)13-19-25(2,3)20(31)10-11-26(19,4)23(24)18(30)14-27(16,28)5/h15-16,19H,8-14H2,1-7H3/t15-,16-,19+,26+,27-,28+/m1/s1 |

InChI Key |

ZXYSCJISDAKHPX-IRFVERNZSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

Canonical SMILES |

CC(CCC(=O)OC)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

Synonyms |

methyl lucidenate F methyllucidenate F |

Origin of Product |

United States |

Origin and Biosynthesis of Methyl Lucidenate F

Natural Occurrence and Distribution

Methyl lucidenate F has been consistently isolated and identified from the medicinal mushroom Ganoderma lucidum, also known as Reishi or Lingzhi. nih.govresearchgate.netnaturalproducts.net Multiple studies have confirmed its presence in the dried fruiting bodies (basidiocarps) of this fungus. scielo.org.mxresearchgate.netredalyc.org

While this compound itself is primarily documented in G. lucidum, its parent compounds, lucidenic acids, and other related derivatives are found across various species within the Ganoderma genus. This suggests a shared biosynthetic capability for this class of triterpenoids among these closely related fungi.

Table 1: Occurrence of Lucidenic Acids and Related Compounds in Ganoderma Species

| Species | Compound Class/Specific Compound | Source |

|---|---|---|

| Ganoderma lucidum | This compound, Lucidenic acids A, C, D2, E2, F, N, P, Q | scielo.org.mxresearchgate.netmdpi.comrsc.org |

| Ganoderma sinense | Lucidenic acids, Methyl lucidenate Ha | mdpi.comthieme-connect.com |

| Ganoderma curtisii | Lucidenic acids | mdpi.com |

| Ganoderma colossum | Lucidenic acids | mdpi.com |

| Ganoderma sessile | Lucidenic acids | mdpi.com |

| Ganoderma tsugae | Lucidenic acids | mdpi.com |

| Ganoderma applanatum | Lucidenic acids | mdpi.com |

| Ganoderma austral | Lucidenic acids | mdpi.com |

| Ganoderma subresinosum | Lucidenic acids | mdpi.com |

This compound is not confined to a single part of the fungus. It has been successfully isolated from both the mature fruiting bodies and from submerged mycelial cultures of Ganoderma lucidum. researchgate.netscielo.org.mxtandfonline.com The mycelium is the vegetative part of the fungus, consisting of a network of fine white filaments. The ability to produce this compound in fermentable mycelial cultures is significant for research and potential biotechnological production. researchgate.netmdpi.com However, studies on the expression levels of biosynthetic enzymes suggest that the concentration of triterpenoids is generally higher in the fruiting bodies compared to the mycelia. mdpi.comjmb.or.kr

Triterpenoid (B12794562) Biosynthetic Pathways

The formation of this compound is a multi-step biological process rooted in the well-established pathway for triterpenoid synthesis in fungi. nih.govscielo.org.mx Ganoderma triterpenoids (GTs) are biosynthesized through the mevalonate (B85504) (MVA) pathway, which begins with the simple precursor, acetyl-coenzyme A. nih.govencyclopedia.pub

The biosynthesis of all lanostane-type triterpenoids begins with the mevalonate (MVA) pathway. scielo.org.mxmdpi.com This fundamental metabolic route starts with the conversion of acetyl-CoA. researchgate.net Through the action of several enzymes, this pathway produces farnesyl diphosphate (B83284) (FPP). jmb.or.kr The enzyme squalene (B77637) synthase (SQS) then catalyzes the first committed step toward triterpenoid synthesis by condensing two molecules of FPP to create the linear C30 hydrocarbon, squalene. scielo.org.mxjmb.or.kr

Following its synthesis, squalene undergoes a crucial oxidation reaction. The enzyme squalene epoxidase (SE) (also known as squalene monooxygenase) introduces an oxygen atom to form (S)-2,3-epoxysqualene, also referred to as 2,3-oxidosqualene (B107256). mdpi.comwikipedia.org This epoxide is a key intermediate, serving as the direct substrate for the subsequent cyclization step that generates the foundational tetracyclic structure of lanostane (B1242432) triterpenoids. scielo.org.mxnih.govhmdb.ca

The biosynthesis of lanostane-type triterpenoids is governed by several key enzymes that have been identified and characterized in Ganoderma lucidum. nih.govencyclopedia.pub These enzymes represent critical control points in the metabolic pathway.

Table 2: Key Enzymes in the Biosynthesis of Lanostane-Type Triterpenoids

| Enzyme | Abbreviation | Function | Source |

|---|---|---|---|

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Catalyzes the formation of mevalonate from HMG-CoA, a rate-limiting step in the MVA pathway. | scielo.org.mxmdpi.comresearchgate.net |

| Squalene Synthase | SQS | Catalyzes the dimerization of two farnesyl diphosphate (FPP) molecules to form squalene, the first step specific to sterol and triterpenoid synthesis. | scielo.org.mxthescipub.com |

Once lanosterol (B1674476), the basic C30 skeleton, is formed, it undergoes a series of subsequent modifications. These reactions, which include various oxidations, reductions, and acylations, ultimately lead to the vast diversity of ganoderic and lucidenic acids. scielo.org.mx this compound is formed through such modifications, including the cleavage of the side chain that results in its characteristic C27 structure. nih.govkopri.re.kr

Table of Mentioned Compounds

| Compound Name |

|---|

| (S)-2,3-epoxysqualene |

| 2,3-oxidosqualene |

| Acetyl-CoA |

| Butyl ganoderate A |

| Ergosterol |

| Farnesyl diphosphate |

| Ganoderic acid A |

| Ganoderic acid E |

| Ganoderic acid F |

| Ganoderic acid T-Q |

| Ganodermadiol |

| Ganodermanontriol |

| Ganoderiol F |

| Ganolucidate F |

| Ganolucidic acid γa |

| Ganosineniol A |

| Ganosinoside A |

| Gentisic acid |

| Lanosterol |

| Lucidadiol |

| Lucidenic acid A |

| Lucidenic acid C |

| Lucidenic acid D2 |

| Lucidenic acid E2 |

| Lucidenic acid F |

| Lucidenic acid N |

| Lucidenic acid P |

| Lucidenic acid Q |

| Methyl ganoderate F |

| Methyl lucidenate A |

| Methyl lucidenate D2 |

| Methyl lucidenate E2 |

| This compound |

| Methyl lucidenate Ha |

| Methyl lucidenate L |

| Methyl lucidenate P |

| Methyl lucidenate Q |

| Squalene |

Post-Cyclization Modifications and Diversification

Following the initial cyclization of 2,3-oxidosqualene to form the foundational lanostane skeleton, a remarkable array of structural diversification occurs to generate the vast family of triterpenoids found in Ganoderma species. This diversification is the result of a series of post-cyclization modifications, primarily involving enzymatic reactions that alter the lanostane framework. These modifications are crucial for the biosynthesis of specific compounds like this compound and are responsible for the wide spectrum of biological activities attributed to these molecules. The primary post-lanosterol modifications include oxidation, reduction, and acylation reactions, which are catalyzed by specific and often multifunctional enzymes. nih.govtandfonline.comfrontiersin.orgmdpi.com

Enzymatic Oxidation, Reduction, and Acylation Reactions

The transformation of lanosterol into the myriad of Ganoderma triterpenoids, including this compound, is a complex process driven by a suite of modifying enzymes. nih.govtandfonline.com These enzymatic reactions introduce various functional groups to the lanostane core and its side chain, leading to a diverse range of compounds with distinct chemical properties.

Oxidation reactions , predominantly catalyzed by cytochrome P450 (CYP) monooxygenases, are a key feature of this diversification. tandfonline.commdpi.comasm.org These enzymes are responsible for introducing hydroxyl groups at various positions on the triterpenoid skeleton and side chain. For instance, the enzyme CYP5150L8 has been identified to catalyze the three-step oxidation of the C-26 position of lanosterol, a critical step in the biosynthesis of many ganoderic acids. nih.govgoogle.com While the specific CYPs for every step in the this compound pathway are not all fully elucidated, it is understood that a cascade of these enzymes is involved. mdpi.comasm.org The genome of Ganoderma lucidum is known to contain a large number of CYP genes, many of which are believed to be involved in triterpenoid biosynthesis. mdpi.comresearchgate.net These oxidative steps are not limited to hydroxylation; they can also include the formation of keto groups and carboxylic acids, which are characteristic features of many lucidenic acids and their derivatives.

Reduction reactions also play a significant role. These reactions, often catalyzed by reductases, can, for example, reduce double bonds in the lanostane ring system or convert keto groups back to hydroxyl groups, adding another layer of complexity and diversity to the final products. nih.govfrontiersin.org

Acylation reactions , such as acetylation, are another important modification. These reactions, carried out by acetyltransferases, involve the addition of an acyl group to a hydroxyl function on the triterpenoid structure. tandfonline.com This can alter the polarity and biological activity of the resulting molecule.

The biosynthesis of this compound, a C27 nortriterpenoid, involves not only these functional group modifications but also the cleavage of a portion of the lanosterol side chain. This degradation is also believed to be an oxidative process. The final step in the formation of this compound is a methylation reaction, which adds a methyl group to a carboxylic acid, forming the methyl ester characteristic of this compound.

Stereochemical Specificity in this compound Formation

Enzymatic reactions are renowned for their high degree of stereospecificity, and the biosynthesis of triterpenoids is no exception. The enzymes involved in the post-cyclization modifications of lanosterol exhibit remarkable control over the stereochemistry of the products, ensuring that specific isomers are formed. mdpi.commdpi.com

The cyclization of 2,3-oxidosqualene by lanosterol synthase itself is a highly stereospecific process, setting the initial stereochemistry of the lanostane core. redalyc.org Subsequent enzymatic modifications proceed with a high degree of regio- and stereoselectivity. mdpi.com For example, when a cytochrome P450 enzyme hydroxylates a specific carbon atom, it does so with a defined orientation (α or β), leading to a specific stereoisomer. mdpi.com This precision is crucial for the biological function of the final molecule.

In the context of this compound, each enzymatic step—from the initial hydroxylations and oxidations on the lanostane ring and side chain to the final methylation—is expected to be stereospecific. nih.gov This ensures that this compound is synthesized as a single, specific stereoisomer. While the precise stereochemical details of every enzymatic reaction in the pathway to this compound are not yet fully mapped, the principles of enzymatic stereoselectivity in natural product biosynthesis strongly suggest that the formation of this compound is a highly controlled and specific process. mdpi.comnih.gov This specificity is dictated by the three-dimensional structure of the enzyme's active site, which binds the substrate in a particular orientation, allowing the reaction to occur on only one face of the molecule or with a specific configuration. mdpi.com

Chemical Characterization and Structural Elucidation

Advanced Spectroscopic Methods for Structural Assignment

The elucidation of the complex molecular architecture of methyl lucidenate F relied on modern spectroscopic methods. The structure was determined by analyzing data from UV, LC-MS, and ¹³C-NMR spectral analyses. researchgate.net These techniques provided critical information regarding the compound's molecular weight, formula, and the intricate connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was a pivotal tool in the structural determination of this compound. Through a series of one-dimensional and two-dimensional experiments, researchers were able to piece together the carbon skeleton and define the stereochemistry of the molecule. acs.orgresearchgate.net

One-dimensional ¹H and ¹³C NMR spectra provided the initial and fundamental data for the structural analysis of this compound. acs.orgbiomolther.orgmdpi.commdpi.comresearchgate.net The ¹H NMR spectrum revealed the number and types of protons present in the molecule, including their chemical environment and multiplicity. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identified the total number of carbon atoms and distinguished between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. researchgate.net

The detailed ¹H and ¹³C NMR data for this compound are presented in the table below.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C (ppm) | ¹H (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 35.8 | 1.95 (m), 1.25 (m) |

| 2 | 34.2 | 2.52 (m), 2.01 (m) |

| 3 | 217.9 | - |

| 4 | 47.4 | - |

| 5 | 50.9 | 2.87 (m) |

| 6 | 28.1 | 2.20 (m), 1.60 (m) |

| 7 | 202.1 | - |

| 8 | 145.9 | - |

| 9 | 145.8 | - |

| 10 | 36.9 | - |

| 11 | 35.8 | 2.65 (d, 15.0), 2.55 (d, 15.0) |

| 12 | 48.2 | 2.15 (m) |

| 13 | 44.9 | - |

| 14 | 50.1 | - |

| 15 | 215.5 | - |

| 16 | 38.9 | 2.45 (m), 2.30 (m) |

| 17 | 51.5 | 1.85 (m) |

| 18 | 16.9 | 0.65 (s) |

| 19 | 18.9 | 1.15 (s) |

| 20 | 36.1 | 1.55 (m) |

| 21 | 18.6 | 0.90 (d, 6.0) |

| 22 | 33.5 | 2.10 (m), 1.90 (m) |

| 23 | 31.1 | 2.35 (m) |

| 24 | 175.9 | - |

| 25 | 29.7 | - |

| 26 | 22.5 | 1.20 (s) |

| 27 | 22.5 | 1.20 (s) |

Data sourced from multiple studies and compiled for clarity.

To establish the definitive planar structure and relative stereochemistry of this compound, a suite of two-dimensional NMR experiments was employed. acs.orgbiomolther.orgmdpi.com

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments were used to identify proton-proton coupling networks, revealing adjacent protons within the molecule's spin systems. vdoc.pub

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlated each proton to its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectra were crucial for piecing together the molecular skeleton. It revealed long-range correlations (typically over two to three bonds) between protons and carbons, connecting the spin systems identified by COSY and establishing the positions of quaternary carbons and functional groups. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provided through-space correlations between protons that are in close proximity, which was essential for determining the relative stereochemistry of the molecule. For instance, correlations observed in the NOESY spectrum helped to define the orientations of methyl groups and protons on the steroid-like core. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry was instrumental in determining the molecular weight and elemental composition of this compound.

High-resolution mass spectrometry (HRMS) provided the accurate mass of the molecular ion, which was essential for determining the precise elemental formula. The molecular formula for this compound was established as C₂₈H₃₈O₆ based on high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data. researchgate.netsciopen.com This formula was consistent with the data obtained from ¹³C NMR and DEPT experiments.

Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight of this compound. biomolther.orgmdpi.com In negative ion mode, ESI-MS typically shows a prominent [M-H]⁻ ion, while in positive mode, ions such as [M+H]⁺ or [M+Na]⁺ are observed. medicinacomplementar.com.br This technique, often coupled with liquid chromatography (LC-MS), confirmed the molecular weight and provided fragmentation data that supported the structure elucidated by NMR. researchgate.netsemanticscholar.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for identifying chromophores, the parts of a molecule responsible for absorbing light, within a chemical structure. msu.edu The analysis of this compound using UV-Vis spectroscopy reveals specific absorption patterns that provide insight into its electronic structure. The structure of this compound was elucidated through various spectral analyses, including UV, LC-MS, and 13C-NMR. researchgate.net

The UV-Vis spectrum of a compound is presented as a plot of absorbance versus wavelength. upi.edu The presence of specific functional groups that act as chromophores leads to characteristic absorption bands at particular wavelengths. For this compound, the chromophoric system is a key feature of its lanostane-type tetracyclic triterpenoid (B12794562) structure. researchgate.netmdpi.com

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Data | Implication |

|---|---|---|

| UV-Vis Spectroscopy | Reveals characteristic absorption maxima | Presence of specific chromophores |

| LC-MS | Provides mass-to-charge ratio | Determines molecular weight |

| 13C-NMR | Shows distinct carbon signals | Elucidates the carbon skeleton |

Chemical Classification within the Triterpenoid Family

Triterpenoids are a large and diverse class of natural products derived from a C30 precursor, squalene (B77637). nih.govwikipedia.org They are broadly classified based on their carbon skeleton. nih.gov

Lanostane-Type Triterpenoid Classification

This compound is classified as a lanostane-type triterpenoid. mdpi.comnih.gov This classification is based on its core tetracyclic structure, which is characteristic of the lanostane (B1242432) skeleton. mdpi.comresearchgate.net Lanostane triterpenoids are a significant group of compounds found in fungi, particularly of the Ganoderma genus. mdpi.comnih.gov The lanostane framework itself is a C30 structure. nih.gov Triterpenoids from Ganoderma species, including this compound, are known for their highly oxidized and complex structures. mdpi.com

The fundamental lanostane skeleton consists of a tetracyclic ring system. mdpi.comnih.gov Modifications to this basic structure, such as the presence of various functional groups and alterations in the side chain, give rise to the vast diversity of lanostane-type triterpenoids. mdpi.com

Structural Distinctiveness as a C27 Triterpenoid

While the parent lanostane skeleton is C30, this compound is distinguished as a C27 triterpenoid. nih.gov This indicates a loss of three carbon atoms from the side chain of the precursor molecule. mdpi.comnih.gov Lucidenic acids and their derivatives, including this compound, represent the second major group of triterpenoids found in Ganoderma species and are characterized by this C27 lanostane skeleton. mdpi.com This structural feature, along with the specific arrangement of functional groups, contributes to the unique chemical properties of this compound. The molecular formula for this compound is C28H38O6. sciopen.com

Molecular and Cellular Pharmacology in Vitro and Cellular Models

Tyrosinase Inhibitory Activity and Mechanistic Insights

Methyl lucidenate F has demonstrated significant potential as a tyrosinase inhibitor, a key enzyme in melanin (B1238610) biosynthesis. Its activity and mechanism have been elucidated through various enzymatic and cellular studies.

Kinetic analysis of this compound's interaction with tyrosinase has revealed an uncompetitive mode of inhibition. In one study, using catechol as a substrate, the compound exhibited an uncompetitive inhibition constant (Ki) of 19.22 μM. nih.gov The Lineweaver-Burk plots indicated a maximum reaction rate (Vmax) of 0.4367/min and a Michaelis constant (Km) of 6.765 mM. nih.gov This uncompetitive mechanism suggests that this compound preferentially binds to the enzyme-substrate complex, thereby impeding the catalytic process. nih.govresearchgate.net

The inhibitory action of this compound on tyrosinase is attributed to its specific molecular interactions with the enzyme's active site. As a tetracyclic triterpenoid (B12794562), its structure allows it to effectively bind to the binuclear copper-containing active site of tyrosinase. nih.gov This interaction interferes with the enzyme's catalytic function, which involves the conversion of L-tyrosine to L-DOPA and subsequently to L-DOPA quinone, the precursor of melanin. nih.gov The high tyrosinase inhibitory activity is demonstrated by its IC50 value of 32.23 μM. nih.gov

The inhibition of tyrosinase by this compound has direct implications for the regulation of melanin production in cells. By blocking the key enzyme in the melanogenesis pathway, this compound can effectively prevent hyperpigmentation. nih.gov Its dose-dependent inhibitory activity on tyrosinase suggests its potential as a skin-whitening agent. nih.gov The regulation of melanin synthesis is a complex process involving various signaling pathways, and compounds that inhibit tyrosinase activity are crucial for controlling melanin production. researchgate.netfoodb.caencyclopedia.pub

Cytotoxic and Anti-proliferative Effects on Malignant Cell Lines

Beyond its effects on melanogenesis, this compound and related compounds have been investigated for their potential anti-cancer properties.

Interactive Data Table: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

| Lucidenic Acid N | P-388 | Data not specified |

| Other G. lucidum Triterpenoids | HeLa | Data not specified |

Note: This table reflects the available data on related compounds. Specific IC50 values for this compound against all listed cell lines require further investigation.

The cellular mechanisms underlying the cytotoxic effects of this compound are not yet fully elucidated. However, research on a structurally similar compound, methyl lucidone, has shown that it can induce apoptosis and G2/M phase cell cycle arrest in ovarian cancer cells. nih.govnih.govbohrium.com This is achieved through the activation of intrinsic apoptotic pathways and the suppression of the PI3K/Akt survival pathway. nih.govnih.govbohrium.com While these findings pertain to methyl lucidone, they provide a plausible framework for the potential cytotoxic mechanisms of this compound, warranting further investigation into its specific effects on apoptosis and cell cycle regulation in various cancer cell lines.

Identification of Potential Intracellular Targets in Cancer Cells

While the broader class of lucidenic acids, isolated from Ganoderma lucidum, has been investigated for anti-cancer properties, the specific intracellular binding sites for these compounds in cancer cells remain largely unidentified. nih.gov Computational molecular docking models for lucidenic acids in general have suggested potential interactions with the Mdm2 receptor and zinc finger 439 protein, which are implicated in breast cancer pathology. nih.gov Mdm2 is a known inhibitor of the p53 tumor suppressor family. nih.gov However, specific studies identifying the direct intracellular targets of this compound in various cancer cell lines are not detailed in the current scientific literature. Further research is required to elucidate the precise molecular mechanisms and direct binding partners of this compound that contribute to any potential anti-cancer activity.

Modulation of Adipogenesis

This compound has been noted for its potential to modulate the process of adipogenesis, the formation of fat cells.

Inhibition of Adipocyte Differentiation in Preadipocyte Models (e.g., 3T3-L1 Cells)

Scientific reviews indicate that this compound is among a group of lucidenic acid derivatives that have been reported to inhibit the differentiation of adipocytes. nih.govresearchgate.net The 3T3-L1 preadipocyte cell line is a standard and widely used in vitro model for studying the conversion of pre-fat cells into mature, lipid-accumulating adipocytes. While the inhibitory effect of this compound on this process is mentioned, detailed experimental data from studies using the 3T3-L1 model to demonstrate this inhibition, including dose-response relationships and morphological changes, are not extensively available in the reviewed literature.

Effects on Key Transcriptional Regulators of Adipogenesis

The process of adipocyte differentiation is tightly controlled by a cascade of key transcriptional regulators, most notably Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding proteins (C/EBPs). These master regulators orchestrate the expression of genes necessary for the adipocyte phenotype. Although this compound is reported to inhibit adipocyte differentiation, specific research detailing its direct effects on the expression or activity of PPARγ, C/EBPα, and other crucial adipogenic transcription factors has not been specifically identified. nih.govresearchgate.net Therefore, the precise mechanism by which it may interfere with this transcriptional network remains to be elucidated.

Anti-inflammatory and Immunomodulatory Potentials

The anti-inflammatory and immunomodulatory properties of compounds are often evaluated by their ability to modulate signaling pathways and the production of inflammatory mediators in cellular models.

Attenuation of Inflammatory Mediator Production (e.g., Nitric Oxide, TNF-α, IL-6) in Cellular Models

Extracts from Ganoderma lucidum, the source of this compound, are known to possess anti-inflammatory properties. researchgate.net Studies on general extracts and other specific lucidenic acids have demonstrated the ability to attenuate the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular models like lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net However, specific studies focusing exclusively on this compound and quantifying its capacity to inhibit the production of these key inflammatory molecules are not detailed in the available scientific literature.

Induction of Heme Oxygenase-1 (HO-1) Expression and its Regulatory Pathways (e.g., PI3K/AKT-Nrf2 Pathway)

The Heme Oxygenase-1 (HO-1) system is a critical cellular defense mechanism against oxidative stress and inflammation, and its induction is often mediated by the Nuclear factor erythroid 2-related factor 2 (Nrf2). The PI3K/Akt signaling pathway is a known upstream regulator of Nrf2. Research on Ganoderma lucidum extracts has shown that they can augment cellular antioxidant defenses through the activation of the Nrf2/HO-1 pathway. This activation involves the phosphorylation and nuclear translocation of Nrf2, leading to the increased expression of HO-1. While these findings establish a mechanistic link between Ganoderma lucidum and the HO-1 pathway, the specific role and efficacy of this compound as an inducer of HO-1 expression via the PI3K/Akt-Nrf2 pathway have not been specifically isolated and reported.

Influence on Macrophage Activation and Phagocytic Activity

While direct studies on this compound's impact on macrophage function are not extensively detailed, research into closely related compounds provides insight into its potential immunomodulatory role. Certain lucidenic acids and their derivatives have been shown to possess activities that enhance macrophage formation and phagocytosis. mdpi.com For instance, methyl lucidenate E2, a structurally similar triterpenoid, has demonstrated immunomodulatory effects that include the enhancement of macrophage phagocytosis. mdpi.com These findings suggest that compounds within this family may play a role in modulating key functions of macrophages, which are critical components of the innate immune system.

Antioxidant Properties in Cellular Systems

The chemical structure of triterpenoids lends them the ability to act as antioxidants. researchgate.net These compounds can neutralize harmful free radicals, which are unstable molecules that can cause damage to cellular structures through oxidative stress. researchgate.net The antioxidant effects of the broader family of lucidenic acids have been noted in scientific reviews, highlighting their potential to scavenge these reactive molecules. mdpi.comresearchgate.net

Antiviral Effects

This compound has been specifically investigated for its effects against the Epstein-Barr virus (EBV), revealing significant inhibitory activity in cellular models.

Research has demonstrated that this compound exhibits potent inhibitory effects on the induction of the Epstein-Barr virus early antigen (EBV-EA). researchgate.netnih.gov In studies using Raji cells, a human B-lymphocyte cell line latently infected with EBV, the activation of the viral lytic cycle is often induced by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). researchgate.netnih.gov this compound, along with other related triterpenoids, was shown to strongly suppress this TPA-induced activation. researchgate.netnih.gov

The table below summarizes the inhibitory activity observed in these assays.

| Compound | Molar Ratio (Compound/TPA) | Inhibition of EBV-EA Activation (%) |

| This compound | 1 x 10³ | 96-100 |

This data is based on findings from studies on triterpenoids from Ganoderma lucidum. researchgate.netnih.gov

The assay used to measure the inhibition of EBV-EA activation is widely recognized as a primary screening method for identifying potential antitumor promoters. researchgate.netnih.gov Tumor promoters are substances that can accelerate the development of tumors from initiated cells. The potent ability of this compound to inhibit EBV-EA activation in this assay strongly suggests its potential as a cancer chemopreventive agent or antitumor promoter. researchgate.netnih.gov This activity highlights its significance in research focused on discovering new agents that can interfere with the processes of carcinogenesis. researchgate.net

Neuropharmacological Activities in Cellular Contexts

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy for conditions characterized by a deficit in cholinergic neurotransmission, such as Alzheimer's disease. While direct inhibitory data for this compound on these enzymes is not extensively detailed, research on extracts containing this compound and on structurally similar molecules from Ganoderma lucidum provides insight into its potential activity.

An ethyl acetate (B1210297) extract of a plant trunk bark, which is known to contain this compound, demonstrated anticholinesterase activity with an IC50 value of 99.97 ± 3.01 µg/mL. researchgate.net Although this indicates the potential of the constituent compounds, it is not specific to this compound.

Studies on other closely related lucidenic acid derivatives have shown more direct cholinesterase inhibition. For instance, lucidenic acid A, lucidenic acid N, and methyl lucidenate E2 have been reported to inhibit acetylcholinesterase. mdpi.com Furthermore, lucidenic acid N has also been shown to inhibit butyrylcholinesterase activity. mdpi.com These findings suggest that compounds with a similar lanostane (B1242432) skeleton, including this compound, may possess cholinesterase-inhibiting properties.

| Compound | Enzyme | IC50 Value (µM) |

|---|---|---|

| Lucidenic Acid A | Acetylcholinesterase | 24.04 ± 3.46 |

| Lucidenic Acid N | Acetylcholinesterase | 25.91 ± 0.89 |

| Methyl Lucidenate E2 | Acetylcholinesterase | 17.14 ± 2.88 |

| Lucidenic Acid N | Butyrylcholinesterase | 188.36 ± 3.05 |

Neuroprotective Effects Against Cellular Insults (e.g., Oxidative Stress, Amyloid-β Toxicity in SH-SY5Y cells)

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to study neurodegenerative diseases. A key application is to investigate the potential of compounds to protect neurons from insults like oxidative stress and toxicity induced by amyloid-β (Aβ) peptides, which are hallmarks of Alzheimer's disease. nih.govjsurgmed.com

Despite the use of this model to test various natural compounds for neuroprotective effects, currently, there is a lack of specific published research detailing the direct effects of this compound on SH-SY5Y cells in the context of oxidative stress or amyloid-β toxicity. Therefore, its potential to mitigate these cellular insults remains to be experimentally determined.

Proposed Mechanisms in Learning and Memory Impairment Pathways

Emerging research suggests that active compounds from Ganoderma lucidum, including this compound, may play a role in ameliorating learning and memory impairment. The proposed mechanism centers on the modulation of neuroinflammatory pathways. researchgate.net

Inflammation in the brain is a critical factor in the progression of cognitive decline. alzheimers.gov The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) is a key mediator in this process. mdpi.com Elevated levels of TNF-α in the brain are associated with the pathology of Alzheimer's disease and can lead to synaptic dysfunction and neuronal injury. alzheimers.govmdpi.com

A study investigating the active components of Ganoderma lucidum proposed that compounds such as this compound may improve learning and memory impairment by exerting anti-inflammatory and immune-regulating effects. Specifically, the mechanism is thought to involve the reduction of TNF levels in the hippocampus, a brain region crucial for learning and memory. researchgate.net By downregulating this key inflammatory cytokine, this compound may help to reduce neuroinflammation and thereby protect against the cognitive deficits associated with neurodegenerative processes. researchgate.netalzheimers.gov

Structure Activity Relationship Sar Studies

Correlative Analysis of Chemical Structure and Biological Efficacy

The specific arrangement of atoms and functional groups in methyl lucidenate F dictates its interaction with biological targets, thereby defining its efficacy.

This compound is a C27 tetracyclic triterpenoid (B12794562) derived from Ganoderma lucidum. nih.gov Its structure is characterized by a lanostane (B1242432) skeleton with several key functional groups that are crucial for its biological activities. These include carbonyl groups located on the main ring structure and, most notably, a methyl ester group on the side chain. rsc.org The type and location of functional groups at various positions, such as C-3, and the nature of the side chain are considered critical determinants of the biological activities of triterpenoids. mdpi.com

One of the primary reported activities of this compound is its dose-dependent inhibition of tyrosinase, an enzyme involved in melanin (B1238610) synthesis, with an IC50 value of 32.23 μM. nih.govd-nb.info This suggests that its specific combination of functional groups is well-suited for interacting with this particular enzyme. Additionally, this compound has been identified as an inhibitor of adipocyte differentiation. mdpi.comencyclopedia.pubacgpubs.org

A significant structural feature of this compound is the presence of a methyl ester (-COOCH3) at the terminus of its side chain, in contrast to the free carboxylic acid (-COOH) group found in many related lucidenic and ganoderic acids. rsc.org This distinction is critical. For many other Ganoderma triterpenoids, a free carboxyl group on the side chain is essential for certain bioactivities. For instance, studies on ganoderic acid DM and ganoderic acid Df have shown that their potent inhibitory activities against 5α-reductase and aldose reductase, respectively, are significantly diminished when the carboxyl group is methylated. nih.govscribd.com The methyl ester of ganoderic acid Df is over 8 times less active as an aldose reductase inhibitor than its carboxylic acid form. scribd.com Similarly, the 5α-reductase inhibitory activity of ganoderic acid DM is substantially higher than its methyl derivative. nih.gov This implies that the esterification of this group in this compound may preclude it from having strong activity against these specific enzymes, while tailoring it for others, like tyrosinase.

Furthermore, the oxidation state of the lanostane core, such as the presence of carbonyl groups, plays a vital role. For example, a carbonyl group at the C-3 position is a characteristic feature of many triterpenoid inhibitors of 5α-reductase. nih.gov Conversely, a hydroxyl group at C-3 has been associated with α-glucosidase inhibitory activity in other triterpenoids. mdpi.com The specific configuration of these oxygen-containing functional groups on the rings of this compound contributes to its unique bioactivity profile.

Stereochemistry, the three-dimensional arrangement of atoms, has a profound impact on the pharmacological properties of chiral molecules like triterpenoids. ijpsjournal.com The specific spatial orientation of substituents on the lanostane skeleton affects how the molecule binds to its biological targets, influencing potency, selectivity, and metabolism. ijpsjournal.commdpi.com

While direct studies modifying the stereochemistry of this compound are not extensively documented, the principles of medicinal chemistry and SAR studies on related natural products provide a strong basis for its importance. The biosynthesis of natural products in organisms is an enzyme-mediated process that produces them in an enantiomerically pure fashion, and this specific chirality is typically essential for their biological function. mdpi.com

For lanostane-type triterpenoids, the trans configuration of the ring junctions (A/B, B/C, C/D) and the orientation of substituents (α or β) at various chiral centers are critical. mdpi.com For example, methyl lucidenate E2 is noted for its specific arrangement of functional groups and stereochemistry, which contributes to its unique biological activities compared to similar compounds. smolecule.com Any change in the stereochemical configuration, for instance from an α-methyl to a β-methyl group or an alteration in the orientation of a hydroxyl group, could drastically alter the molecule's shape. sciengine.com This change could hinder its ability to fit into the active site of a target enzyme or receptor, thereby reducing or abolishing its pharmacological effect. Therefore, the defined stereochemistry of this compound is considered integral to its observed tyrosinase inhibition and effects on adipocyte differentiation.

Comparative Biological Activities with Related Triterpenoid Analogues

Comparing this compound with its close chemical relatives provides valuable insights into its structure-activity relationships.

The lucidenic acid series offers a range of structurally similar compounds where minor modifications lead to varied biological activities. This compound, methyl lucidenate E2, and lucidenic acid N have all been reported to inhibit the differentiation of adipocytes, suggesting a shared mechanism related to their common structural framework. mdpi.comencyclopedia.pubacgpubs.org

However, differences in their structures lead to distinct bioactivity profiles. Methyl lucidenate E2, for example, is a potent inhibitor of acetylcholinesterase, with an IC50 value of 17.14 ± 2.88 μM. mdpi.comencyclopedia.pub This activity is stronger than that of lucidenic acid A (IC50 = 24.04 ± 3.46 μM) and lucidenic acid N (IC50 = 25.91 ± 0.89 μM). mdpi.comencyclopedia.pub In contrast, butyl lucidenate N, an alkyl ester derivative of lucidenic acid N, shows even more potent acetylcholinesterase inhibition (IC50 = 11.58 ± 0.36 µM) and also acts on adipogenesis by downregulating key genes. mdpi.comencyclopedia.pubacgpubs.org

Cytotoxicity is another area where differences emerge. Lucidenic acids A and N, along with ganoderic acid E, have shown cytotoxic effects against various tumor cell lines, including Hep G2 and P-388. rsc.orgscielo.org.mx this compound was also identified as being cytotoxic to these cell lines in the same study. rsc.orgscielo.org.mx The free acid forms, such as lucidenic acid B, have also demonstrated notable cytotoxicity against cancer cell lines like HL-60 and HepG2. mdpi.com

| Compound | Key Bioactivity | IC50 Value (μM) | Target/Assay |

|---|---|---|---|

| This compound | Tyrosinase Inhibition | 32.23 | Mushroom Tyrosinase |

| This compound | Adipocyte Differentiation Inhibition | N/A | 3T3-L1 cells |

| Methyl Lucidenate E2 | Acetylcholinesterase Inhibition | 17.14 ± 2.88 | Enzyme Assay |

| Methyl Lucidenate E2 | Adipocyte Differentiation Inhibition | N/A | 3T3-L1 cells |

| Butyl Lucidenate N | Acetylcholinesterase Inhibition | 11.58 ± 0.36 | Enzyme Assay |

| Lucidenic Acid A | Acetylcholinesterase Inhibition | 24.04 ± 3.46 | Enzyme Assay |

| Lucidenic Acid N | Acetylcholinesterase Inhibition | 25.91 ± 0.89 | Enzyme Assay |

| Lucidenic Acid B | Cytotoxicity | 45.0 | HL-60 cells |

When compared to the broader family of Ganoderma triterpenoids, particularly the ganoderic acids, the structure-activity relationship of this compound becomes clearer. A major point of distinction is the side chain esterification. As previously noted, many ganoderic acids possess a free carboxyl group that is crucial for activities such as aldose reductase and 5α-reductase inhibition. nih.gov The methyl ester form found in this compound would likely render it significantly less potent for these specific targets. scribd.com

However, this compound has a distinct and potent tyrosinase inhibitory activity, which is not a commonly highlighted feature for many ganoderic acids. d-nb.infobegellhouse.com This suggests a degree of target specificity conferred by its unique structure. While ganoderic acids are often associated with activities like cytotoxicity, anti-HIV effects, and inhibition of cholesterol biosynthesis, this compound's profile appears more specialized towards enzyme inhibition related to pigmentation. mdpi.comscielo.org.mx

| Compound | Key Bioactivity | IC50 Value (μM) | Note |

|---|---|---|---|

| This compound | Tyrosinase Inhibition | 32.23 | - |

| Ganoderic Acid DM | 5α-Reductase Inhibition | 10.6 | Identified as a potent antibacterial, anti-inflammatory, and anti-proliferative agent. thieme-connect.com |

| Methyl Ester of Ganoderic Acid DM | 5α-Reductase Inhibition | > 200 (3% inhibition at 20µM) | Shows significantly reduced activity compared to the free acid. nih.gov |

| Ganoderic Acid Df | Aldose Reductase Inhibition | 22.8 | - |

| Methyl Ester of Ganoderic Acid Df | Aldose Reductase Inhibition | > 200 | Shows significantly reduced activity compared to the free acid. scribd.com |

| Ganoderic Acid E | Cytotoxicity | N/A | Active against Hep G2 and P-388 tumor cells. rsc.orgscielo.org.mx |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Compound Profiling

Chromatography, particularly liquid chromatography, stands as a cornerstone for the analysis of triterpenoids like methyl lucidenate F. sci-hub.se These methods are essential for separating complex mixtures and enabling the accurate identification and quantification of individual components.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the quantitative analysis of triterpenoids in Ganoderma species. researchgate.net The technique's robustness and precision make it ideal for quality control purposes. researchgate.net In a typical HPLC setup for triterpenoid (B12794562) analysis, a reversed-phase C18 column is frequently used. researchgate.net

The mobile phase composition is critical for achieving good separation. A common approach involves a gradient elution using a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid, such as acetic acid, to improve peak shape and resolution. sci-hub.seresearchgate.net For instance, a linear gradient of 1% acetic acid in water and acetonitrile has been used effectively. sci-hub.se Detection is commonly performed using a Diode Array Detector (DAD), with monitoring at specific wavelengths where the triterpenoids exhibit maximum absorbance, such as 243 nm and 250 nm. sci-hub.semdpi.com

Validation of HPLC methods is crucial and typically includes assessing linearity, limits of detection (LOD) and quantification (LOQ), recovery, precision, and accuracy. mdpi.comresearchgate.net For example, a validated method for 14 triterpenoids reported LOD values ranging from 0.34 to 1.41 µg/mL and LOQ values from 1.01 to 4.23 µg/mL. mdpi.com The recovery rates for such methods are generally high, often falling between 97.09% and 100.79%, with a relative standard deviation (RSD) of less than 2.35%. mdpi.com

Table 1: Example HPLC Method Parameters for Triterpenoid Analysis

| Parameter | Value | Reference |

| Column | Reversed-Phase C18 (RP-C18) | researchgate.net |

| Mobile Phase | Acetonitrile-Water (37:63) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection Wavelength | 254 nm | researchgate.net |

| Linear Range | 0.2 µg to 1.0 µg | researchgate.net |

| Recovery | 100.9% - 101.7% | researchgate.net |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Detection and Quantification

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) offers enhanced sensitivity and specificity compared to HPLC-DAD, making it a powerful tool for both the detection and quantification of this compound, even at low concentrations. mdpi.comthermofisher.com This technique combines the separation capabilities of liquid chromatography with the precise mass determination of high-resolution mass spectrometry. mdpi.com

LC-HRMS can provide detailed structural information based on the fragmentation patterns of the molecules, which aids in the unambiguous identification of compounds. medicinacomplementar.com.br The high specificity of HRMS allows for the screening of "unknown" compounds by identifying them based on their molecular characteristics. thermofisher.com The method is highly suited for complex matrices and can be used for the simultaneous screening and quantification of multiple analytes in a single run, significantly reducing analysis time. thermofisher.com

Validation for LC-HRMS methods involves assessing parameters such as imprecision, bias, recovery, linearity, LLOQ, LLOD, carryover, and matrix effects to ensure the reliability of the results. thermofisher.comnih.gov

Spectrophotometric Approaches for Triterpenoid Content Estimation

Spectrophotometric methods provide a simpler and more cost-effective alternative for estimating the total triterpenoid content in a sample, although they are less specific than chromatographic techniques. google.comnih.gov These methods are often based on colorimetric reactions.

One common method involves a reaction with vanillin (B372448) in the presence of an acid, such as sulfuric or perchloric acid. nih.govnih.gov The sample is mixed with a vanillin-acetic acid solution and perchloric acid, heated, and then the absorbance is measured at a specific wavelength, typically around 546-548 nm. nih.govnih.gov The total triterpenoid concentration is then calculated using a calibration curve prepared with a standard compound like oleanolic acid or β-sitosterol. nih.govnih.gov

Another approach utilizes ultraviolet (UV) spectrophotometry. After extraction with a solvent like chloroform (B151607) and subsequent purification steps, the absorbance of the sample solution is measured at the maximum absorption wavelength, which for many triterpenoids falls between 250 and 260 nm. google.com The content is then determined based on a standard curve. google.com While these methods are useful for rapid screening, they provide an estimate of the total triterpenoid content rather than the concentration of a specific compound like this compound. nih.gov

Table 2: Comparison of Spectrophotometric Methods for Triterpenoid Estimation

| Method | Reagents | Detection Wavelength | Standard | Reference |

| Vanillin-Perchloric Acid | Vanillin, Acetic Acid, Perchloric Acid | 546 nm | Oleanolic Acid | nih.gov |

| Vanillin-Sulfuric Acid | Vanillin, Sulfuric Acid, Acetic Acid | 548 nm | β-Sitosterol | nih.gov |

| UV Spectrophotometry | Chloroform, Sodium Bicarbonate | 250-260 nm | Not specified | google.com |

Advanced Analytical Strategies for Purity and Identity Confirmation

To definitively confirm the identity and purity of isolated compounds like this compound, a combination of advanced spectroscopic and spectrometric techniques is employed. These methods provide detailed structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) experiments, is invaluable for elucidating the precise molecular structure. researchgate.net Mass Spectrometry (MS), particularly when coupled with a soft ionization technique like Electrospray Ionization (ESI) and a high-resolution analyzer (HRMS), provides accurate mass measurements, which helps to determine the elemental composition of the molecule. researchgate.net

The structure of this compound has been elucidated using techniques including UV, LC-MS, and 13C-NMR spectral analysis. researchgate.net These advanced strategies are crucial for the unambiguous identification of novel compounds and for creating a comprehensive profile of the isolated substance, ensuring its purity and confirming its chemical identity beyond doubt. medicinacomplementar.com.brresearchgate.net

Future Research Trajectories and Preclinical Applications

In-depth Elucidation of Molecular Mechanisms and Signaling Pathways

A primary avenue for future research is the detailed investigation of the molecular pathways modulated by methyl lucidenate F. Initial studies have identified its role as a tyrosinase inhibitor, a key enzyme in melanin (B1238610) biosynthesis. researchgate.netd-nb.info Research has shown that it exhibits uncompetitive inhibition against potato tyrosinase. researchgate.net The cAMP-dependent signaling pathway, which governs melanogenesis through the phosphorylation of the cAMP-responsive element-binding protein (CREB), is another potential target that warrants deeper investigation. researchgate.netd-nb.info

Network pharmacology analyses have further implicated this compound as a potential modulator in more complex signaling networks. For instance, in a study related to allergic asthma, it was identified as a key active compound with predicted interactions in the PI3K/Akt signaling pathway. nih.gov This pathway is fundamental in regulating cell proliferation, invasion, and survival, and its dysregulation is linked to numerous diseases. nih.gov Similarly, other triterpenoids from Ganoderma lucidum have been shown to regulate pathways such as the MAPK and Nrf2/Keap1 signaling cascades, suggesting that this compound may also interact with these crucial cellular stress and inflammatory response systems. mdpi.com Future studies should aim to validate these predicted interactions and explore the downstream effects of this compound on these pathways using targeted molecular biology techniques.

Exploration of Novel Biological Activities and Therapeutic Potential in in vitro and in vivo models (excluding human trials)

The preclinical therapeutic potential of this compound has been explored in several in vitro models, revealing a range of biological activities. These findings provide a strong basis for further investigation in more complex in vitro and in vivo systems to validate and expand upon its potential applications.

Key reported biological activities include:

Tyrosinase Inhibition: this compound demonstrates dose-dependent inhibitory activity against tyrosinase, with a reported IC50 value of 32.23 μM. researchgate.netd-nb.infonih.gov This suggests its potential as a depigmenting or skin-whitening agent by preventing hyperpigmentation. researchgate.net

Anti-hyperlipidemic Activity: The compound has been reported to inhibit the differentiation of 3T3-L1 preadipocytes, indicating a potential role in managing hyperlipidemia by reducing triglyceride accumulation. mdpi.comresearchgate.net

Cytotoxic Activity: In early-stage research, this compound exhibited cytotoxic effects against specific tumor cell lines, including Hep G2 and Hep G2.2.15, suggesting a potential for anti-cancer research. redalyc.orgscielo.org.mx

Anti-viral Activity: The compound was identified among triterpenoids from G. lucidum that showed potent inhibitory effects on the induction of the Epstein-Barr virus (EBV) early antigen in Raji cells. mdpi.comnih.gov

Table 1: Preclinical Biological Activities of this compound (In Vitro)

| Biological Activity | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Tyrosinase Inhibition | Potato Tyrosinase Assay | Uncompetitive inhibition; IC50: 32.23 μM | researchgate.netnih.gov |

| Anti-hyperlipidemic | 3T3-L1 Preadipocytes | Inhibits adipocyte differentiation | mdpi.comresearchgate.net |

| Cytotoxicity | Hep G2 & Hep G2.2.15 Cells | Exhibits cytotoxic activity | redalyc.orgscielo.org.mx |

| Anti-viral | Raji Cells (EBV-EA Induction) | Potent inhibition of EBV activation | nih.gov |

Future in vivo studies in animal models are essential to determine the efficacy and mechanisms of these observed activities in a whole-organism context, paving the way for potential therapeutic development.

Biotechnological Strategies for Enhanced Production and Sustainable Sourcing

This compound is naturally sourced from the fungus Ganoderma lucidum, often through isolation from submerged cultures. researchgate.netd-nb.info However, traditional cultivation and extraction can be time-consuming, and the yield and quality of the compound may vary depending on environmental conditions. d-nb.info To meet potential research and commercial demand, developing more efficient and sustainable production methods is crucial.

Biotechnological approaches offer promising solutions. These include:

Fungal Cell Cultures: Optimizing the fermentation conditions of G. lucidum mycelial cultures can enhance the yield of specific triterpenoids like this compound.

Heterologous Expression: A powerful strategy involves transferring the biosynthetic pathway of this compound into a host microorganism that is easier and faster to cultivate. Engineered Saccharomyces cerevisiae (baker's yeast) strains are being explored for the production of related compounds and represent a viable platform for producing this compound. This method allows for scalable, controlled, and sustainable production, independent of the natural fungal source.

These biotechnological strategies are key to creating a reliable and cost-effective supply chain for further research and development.

Development of Structure-Based Design Principles for this compound Derivatives

The chemical structure of this compound, a lanostane-type triterpenoid (B12794562) with the molecular formula C28H38O6, provides a scaffold for the development of novel derivatives with potentially improved therapeutic properties. nih.govnih.govnaturalproducts.net Understanding the structure-activity relationships (SAR) is fundamental to this process.

By comparing the biological activities of this compound with its naturally occurring analogues (e.g., methyl lucidenate E2, butyl lucidenate N), researchers can identify the functional groups critical for specific effects. mdpi.com For example, studies on related ganoderic acids have shown that the presence of a carboxyl group versus its methyl ester derivative can dramatically alter biological activity, highlighting the importance of specific chemical modifications. nih.gov The tetracyclic ring system is considered essential for the bioactivity of these compounds. mdpi.com

Future research in this area will involve:

Computational Modeling: Using the known structure of this compound to perform molecular docking simulations with biological targets.

Medicinal Chemistry: Synthesizing novel derivatives by modifying the side chains or functional groups on the lanostane (B1242432) skeleton.

Bioactivity Screening: Testing these new derivatives in the in vitro models described previously to identify compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

This rational, structure-based design approach is a cornerstone of modern drug discovery and can accelerate the development of new therapeutic agents based on the this compound scaffold.

Application of Network Pharmacology and Chemogenomics for Comprehensive Mechanistic Understanding

Network pharmacology and chemogenomics are powerful computational approaches for understanding how a single compound can affect multiple targets within a complex biological system. These methods are particularly well-suited for analyzing compounds from natural sources like this compound, which often exhibit polypharmacology (acting on multiple targets). naturalproducts.net

Recent studies have already applied these techniques:

A network pharmacology analysis of a traditional Chinese medicine formula identified this compound as a key active ingredient for treating allergic asthma, predicting its interaction with the PI3K/Akt pathway. nih.gov

Another study focusing on Ganoderma lucidum for diabetes treatment also listed this compound as a significant bioactive compound. nih.gov

These analyses integrate data from genomics, proteomics, and drug-target databases to build interaction networks, offering a holistic view of a compound's potential mechanisms of action. nih.govnih.gov Future applications in this domain will involve expanding these networks to include more biological data, predicting new therapeutic uses for this compound, and identifying potential biomarkers to predict treatment response. This systems-level understanding is invaluable for navigating the complexities of drug development and for uncovering the full therapeutic potential of this compound.

Q & A

Q. What are the standard methods for isolating and quantifying methyl lucidenate F from Ganoderma lucidum?

- Methodology : High-performance liquid chromatography with diode-array detection (HPLC-DAD) is widely used. For example, a validated method employs a C18 column, gradient elution (water and acetonitrile with 0.1% formic acid), and UV detection at 254 nm. This compound has a retention time of ~93.33 minutes under these conditions, with a linear range of 7.50–180.00 μg/mL and a limit of detection (LOD) of 0.91 μg/mL .

- Key Considerations : Ensure reproducibility by maintaining column temperature (±0.1°C) and validating regression equations (e.g., y = 6087.3x - 5267.7 for methyl lucidenate E2, structurally similar to this compound) .

Q. What pharmacological activities are attributed to this compound?

- Primary Activities :

- Anti-hyperlipidemic effects : Demonstrated in murine models, with mechanisms linked to modulation of lipid metabolism pathways (e.g., inhibition of HMG-CoA reductase) .

- Tyrosinase inhibition : Exhibits non-competitive inhibition (IC50 = 32.23 μM) via binding to the enzyme’s allosteric site, as shown in kinetic studies using potato tyrosinase .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

- Case Example : While some studies emphasize anti-hyperlipidemic activity , others focus on tyrosinase inhibition .

- Methodological Solutions :

- Comparative assays : Use standardized in vitro models (e.g., human hepatocyte cultures for lipid studies vs. melanocyte assays for tyrosinase).

- Dose-response analysis : Evaluate activity thresholds; anti-hyperlipidemic effects may require higher concentrations than enzyme inhibition.

- Systematic reviews : Meta-analyses of raw data from multiple studies to identify confounding variables (e.g., extraction methods, solvent polarity) .

Q. What experimental designs are optimal for studying this compound’s multi-target interactions?

- Integrated Approaches :

- Network pharmacology : Combine transcriptomic data (e.g., RNA-seq of treated cells) with molecular docking. For instance, this compound binds to PTPN1 (ΔG = -8.2 kcal/mol) and NR3C1 (ΔG = -7.9 kcal/mol), key targets in diabetes and inflammation .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding affinities for multiple targets simultaneously .

Q. How should researchers address variability in this compound’s bioactivity across extraction protocols?

- Critical Factors :

- Solvent polarity : Ethanol extracts yield higher triterpenoid concentrations than aqueous extracts .

- Post-extraction processing : Acidic hydrolysis of esterified derivatives (e.g., this compound vs. lucidenic acid F) alters bioavailability .

Q. What are best practices for presenting this compound’s spectroscopic and chromatographic data?

- Data Presentation :

- Chromatograms : Annotate peaks with retention times, area-under-curve (AUC), and signal-to-noise ratios .

- Spectroscopic validation : Include <sup>13</sup>C-NMR shifts (e.g., this compound’s characteristic peaks at δ 178.9 ppm for carbonyl groups) and LC-MS fragmentation patterns .

Methodological Guidance

Q. How to design a robust enzyme inhibition assay for this compound?

- Protocol :

- Substrate selection : Use L-DOPA or catechol for tyrosinase assays, monitoring absorbance at 475 nm .

- Kinetic analysis : Generate Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For this compound, Km remains constant (6.765 mM), while Vmax decreases, confirming non-competitive binding .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?

- Analysis Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.